molecular formula C6H7NOS B2598360 1-(2-Aminothiophen-3-yl)ethanone CAS No. 892127-08-1

1-(2-Aminothiophen-3-yl)ethanone

Cat. No.: B2598360
CAS No.: 892127-08-1
M. Wt: 141.19
InChI Key: MCARDMQPIMTVKC-UHFFFAOYSA-N
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Description

1-(2-Aminothiophen-3-yl)ethanone is an organic compound with the molecular formula C6H7NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminothiophen-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophene with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminothiophene attacks the carbonyl carbon of acetyl chloride, forming the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminothiophen-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acetyl chloride, alkyl halides.

Major Products Formed:

Scientific Research Applications

1-(2-Aminothiophen-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its use in drug development, particularly for its potential antidepressant and antibacterial effects.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminothiophen-3-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. The compound’s antidepressant effects may be due to its ability to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft .

Comparison with Similar Compounds

    2-Aminothiophene: A precursor in the synthesis of 1-(2-Aminothiophen-3-yl)ethanone, sharing similar structural features but lacking the ethanone group.

    3-Acetylthiophene: Similar in structure but with an acetyl group at the 3-position instead of an amino group.

    Thiophene-2-carboxaldehyde: Another thiophene derivative with an aldehyde group at the 2-position.

Uniqueness: this compound is unique due to the presence of both an amino group and a carbonyl group on the thiophene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(2-aminothiophen-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCARDMQPIMTVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008721
Record name 1-(2-Aminothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892127-08-1
Record name 1-(2-Aminothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminothiophen-3-yl)ethan-1-one
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